(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (5Z)-configured 4-(dimethylamino)benzylidene substituent at position 5, a 4-methylphenyl group at position 3, and a thioxo (sulfanylidene) moiety at position 2. The Z-configuration of the exocyclic double bond is critical for its electronic and steric properties, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Synthesis typically involves condensation of thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. For example, similar compounds are synthesized via refluxing thiosemicarbazides with substituted benzaldehydes in ethanol or DMF-acetic acid mixtures, followed by purification via column chromatography . Crystallographic data for analogous structures (e.g., hydroxybenzylidene derivatives) confirm planar geometry at the thiazolidinone ring, with bond lengths and angles consistent with conjugated enone systems .
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-4-8-16(9-5-13)21-18(22)17(24-19(21)23)12-14-6-10-15(11-7-14)20(2)3/h4-12H,1-3H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHEYNCNOYIOB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylbenzylidene-2-thioxothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidinone derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising results against various bacterial strains.
Case Study: Antibacterial Efficacy
A recent study synthesized a series of thiazolidin-4-one derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching as high as 91.66% for specific compounds . This suggests that the structural modifications in thiazolidin-4-one compounds can enhance their antibacterial efficacy.
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino) | E. coli | 88.46 |
| 2-(Chlorophenyl-imino) | S. aureus | 91.66 |
| (5Z)-5-{[4-(dimethylamino)... | Various strains | TBD |
Anticancer Properties
Thiazolidin-4-one derivatives are also recognized for their anticancer potential. The compound has been investigated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
Research has demonstrated that thiazolidin-4-one compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that specific derivatives had IC50 values as low as 0.24 µM against HepG2 cells, indicating potent anticancer activity .
Table 2: Cytotoxic Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.37 |
| Compound B | HepG2 | 0.24 |
| (5Z)-5-{[4-(dimethylamino)... | TBD | TBD |
Antioxidant Activity
Beyond antimicrobial and anticancer properties, thiazolidin-4-one derivatives have shown antioxidant capabilities, which are crucial in combating oxidative stress-related diseases.
Case Study: Antioxidant Evaluation
A study highlighted the antioxidant activity of thiazolidin-4-one compounds using various assays, including ABTS and DPPH radical scavenging tests. Some derivatives demonstrated significant antioxidant activity, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Table 3: Antioxidant Activity of Thiazolidin-4-One Derivatives
| Compound | Assay Type | Activity (%) |
|---|---|---|
| Compound C | ABTS | 81.8 |
| Compound D | DPPH | TBD |
| (5Z)-5-{[4-(dimethylamino)... | TBD | TBD |
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the benzylidene and aryl groups. Key comparisons include:
Electronic and Physicochemical Properties
- Electron-Donating Groups: The 4-(dimethylamino)phenyl group in the target compound exhibits stronger electron-donating effects than methoxy or hydroxy substituents, red-shifting UV-Vis absorption maxima by ~20 nm compared to hydroxybenzylidene analogues .
- Hydrogen Bonding: Hydroxy and methoxy derivatives form more extensive hydrogen-bonding networks (graph set motifs: C(6) and R₂²(8)) compared to the dimethylamino variant, which relies on weaker C-H···S and π-π interactions .
- Solubility: Dimethylamino and methoxy groups enhance solubility in DMSO and DMF, while hydroxy derivatives are more soluble in ethanol-water mixtures .
Biological Activity
The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives exhibit a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
These activities are attributed to the structural features of the thiazolidin-4-one scaffold, which allows for various modifications that can enhance efficacy against specific biological targets .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines through mechanisms involving DNA interaction and enzyme inhibition .
Case Study: Anticancer Efficacy
A study conducted on several thiazolidin-4-one derivatives demonstrated that modifications at the 2 and 3 positions significantly enhanced their anticancer activity. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that it could inhibit biofilm formation effectively, which is crucial for treating chronic infections .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 61.34% |
| Pseudomonas aeruginosa | 125.4 µM | 62.69% |
Anti-inflammatory Activity
Additionally, the compound has been evaluated for its anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. The presence of substituents such as dimethylamino and methylphenyl groups at specific positions enhances their pharmacological properties. Research indicates that these modifications can lead to improved binding affinity for biological targets and increased solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
